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Stillingic acid

Cat. No.: B1233288
CAS No.: 544-48-9
M. Wt: 168.23 g/mol
InChI Key: YKHVVNDSWHSBPA-NMMTYZSQSA-N
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Description

Contextualization within Conjugated Dienoic Fatty Acid Research

(2E,4E)-2,4-Decadienoic acid belongs to the class of conjugated dienoic fatty acids, which are characterized by having two double bonds separated by a single bond. This structural feature is of significant interest in lipid research because it imparts unique chemical and physical properties to the molecule. Research into conjugated fatty acids often explores their roles in cellular metabolism, signaling pathways, and their potential as therapeutic or industrial agents.

The study of (2E,4E)-2,4-Decadienoic acid and its esters, such as the methyl and ethyl esters, contributes to a broader understanding of how variations in fatty acid structure influence their biological effects. smolecule.comnih.gov For instance, research on its methyl ester helps in understanding fatty acid oxidation and cellular metabolism. smolecule.com The ethyl ester is recognized for its role as a flavoring agent and has been identified as a key aroma component in fruits like Bartlett pears. wikipedia.orgchemicalbook.com

Significance as a Naturally Occurring Lipidic Compound

(2E,4E)-2,4-Decadienoic acid is a naturally occurring compound found in various organisms. It has been identified in the co-culture of Bacillus subtilis and Trichoderma asperellum. nih.gov Its esters are also found in nature, with ethyl (2E,4E)-deca-2,4-dienoate being present in Bartlett pears, apples, and grapes. wikipedia.orgchemicalbook.com

The natural occurrence of this fatty acid has spurred research into its biosynthesis and ecological roles. For example, studies have shown that it can be produced through the enzymatic activity of lipoxygenase and hydroperoxide lyase on linoleic acid. Its presence in certain microorganisms and plants suggests a role in defense mechanisms or as a signaling molecule.

Overview of Academic Research Trajectories for (2E,4E)-2,4-Decadienoic Acid

Academic research on (2E,4E)-2,4-Decadienoic acid has followed several key trajectories:

Antimicrobial and Biocontrol Applications: A significant area of research has focused on its potent anti-oomycete activity. nih.govasm.org Studies have demonstrated its effectiveness against plant pathogens like Phytophthora nicotianae, suggesting its potential as an environmentally friendly alternative to synthetic fungicides in agriculture. nih.gov The mechanism of action involves disrupting the cell membrane and mitochondria of these pathogens. nih.gov

Metabolic and Cellular Effects: Research has explored its role in cellular metabolism, including the activation of the peroxisome proliferator-activated receptor (PPAR) system, which is involved in lipid and glucose metabolism. vulcanchem.com This has implications for understanding its anti-inflammatory and antioxidant effects.

Food Science and Flavor Chemistry: The characteristic aroma of its ethyl ester has led to research in food science, particularly in relation to fruit flavors. wikipedia.orgchemicalbook.com It is also recognized for its potential antioxidant properties in food preservation.

Synthesis and Chemical Properties: The unique structure of (2E,4E)-2,4-Decadienoic acid has prompted studies into its chemical synthesis and reactivity, including oxidation and reduction reactions.

Below is a table summarizing the key properties of (2E,4E)-2,4-Decadienoic acid.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
CAS Number 30361-33-2
IUPAC Name (2E,4E)-deca-2,4-dienoic acid
Synonyms trans,trans-2,4-decadienoic acid
Physical State Presumed liquid at room temperature
Boiling Point 293.6°C at 760 mmHg
Flash Point 199.4°C
Density 0.958 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1233288 Stillingic acid CAS No. 544-48-9

Properties

CAS No.

544-48-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2E,4Z)-deca-2,4-dienoic acid

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/b7-6-,9-8+

InChI Key

YKHVVNDSWHSBPA-NMMTYZSQSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCC=CC=CC(=O)O

Other CAS No.

30361-33-2
544-48-9

Pictograms

Corrosive

Origin of Product

United States

Natural Occurrence and Biodiversity Sourcing of 2e,4e 2,4 Decadienoic Acid

Presence in Botanical Species

The compound has been identified in several plant species, where it is typically found in specific tissues. Its isolation from botanical sources was an early step in understanding its natural distribution.

Isolation from Specific Plant Tissues and Extracts

(2E,4E)-2,4-Decadienoic acid was first identified in the stillingia oil extracted from the seeds of Sapium sebiferum. nih.gov Subsequent research has documented its presence in other plants as well. For instance, it is listed as a phytochemical constituent of Euphorbia lathyris and has been associated with the plant Piper nigrum Linn. medchemexpress.com

Table 1: Botanical Sources of (2E,4E)-2,4-Decadienoic Acid

Plant SpeciesCommon NameTissue/Extract Source
Sapium sebiferumChinese tallow (B1178427) treeStillingia oil (from seeds) nih.gov
Euphorbia lathyrisCaper spurge / Gopher spurgeNot specified
Piper nigrum Linn.Black pepperNot specified medchemexpress.com

Role in Plant Metabolism and Defense Mechanisms

Secondary metabolites play a crucial role in the defense mechanisms of plants against various stresses. researchgate.net (2E,4E)-2,4-Decadienoic acid functions as a potent defense compound, particularly against pathogenic microorganisms. It is recognized as a novel anti-oomycete agent due to its strong inhibitory effects against pathogens like Phytophthora nicotianae, which causes destructive diseases in crops such as tobacco, tomato, and citrus. nih.gov The compound's defensive action involves targeting multiple cellular functions in the pathogen, specifically disrupting the cell membrane and mitochondria. nih.govasm.org Research has shown that it can significantly reduce the occurrence of tobacco black shank disease caused by P. nicotianae and lower the abundance of oomycetes in the rhizosphere soil. nih.govsciopen.com This anti-oomycete capability highlights its potential as a natural, environmentally friendly agent for controlling crop diseases. nih.gov

Production by Microbial Organisms

Beyond the plant kingdom, (2E,4E)-2,4-Decadienoic acid is also biosynthesized by various microorganisms. Microbial production, particularly through fermentation and co-culture techniques, has become a significant area of study.

Secretion by Fungal Strains (e.g., Trichoderma asperellum)

The fungal strain Trichoderma asperellum HG1 has been identified as a producer of (2E,4E)-2,4-Decadienoic acid. nih.gov In laboratory settings, this fungus secretes the compound into its fermentation broth. nih.gov While T. asperellum is the primary producer, its output of the compound is notably influenced by interactions with other microorganisms. nih.gov

Biosynthesis by Bacterial Strains (e.g., Bacillus subtilis)

While the bacterium Bacillus subtilis Tpb55 does not appear to produce (2E,4E)-2,4-Decadienoic acid on its own, its presence is crucial for enhancing production by its fungal counterpart. nih.gov Studies involving the co-culture of T. asperellum and B. subtilis have shown that the bacterium plays a synergistic role, leading to higher yields of the acid. nih.gov This suggests that intercellular interactions stimulate the biosynthetic pathways in the fungus. nih.govsciopen.com

Co-culture Systems for Enhanced Microbial Bioproduction

The most effective microbial production of (2E,4E)-2,4-Decadienoic acid has been achieved through co-culture systems. nih.govmedchemexpress.commedchemexpress.com Specifically, the co-cultivation of the fungus Trichoderma asperellum HG1 and the bacterium Bacillus subtilis Tpb55 results in a significantly higher yield of the compound compared to single-strain cultures. nih.gov The fermentation broth from this co-culture exhibits stronger inhibitory activity against the oomycete pathogen P. nicotianae than the broth from either microorganism cultured alone. nih.gov This enhanced bioproduction highlights the potential of using mixed microbial communities to synthesize valuable natural products for applications in agriculture. nih.govsciopen.com

Table 2: Microbial Production of (2E,4E)-2,4-Decadienoic Acid

Microbial Strain(s)Production MethodRole of Strain(s)
Trichoderma asperellum HG1Single Culture FermentationPrimary producer of the compound. nih.gov
Bacillus subtilis Tpb55Single Culture FermentationDoes not produce the compound alone. nih.gov
T. asperellum HG1 & B. subtilis Tpb55Co-culture FermentationT. asperellum produces the acid, while B. subtilis significantly enhances the yield. nih.govsciopen.com

Formation via Lipid Peroxidation Processes

(2E,4E)-2,4-Decadienoic acid is a polyunsaturated fatty acid that can be formed through the process of lipid peroxidation. nih.gov This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes. mdpi.commdpi.com The oxidation of PUFAs like linoleic acid can lead to the formation of a wide array of breakdown products, including reactive aldehydes such as (2E,4E)-2,4-decadienal, a direct precursor to (2E,4E)-2,4-Decadienoic acid. nih.govnih.gov This degradation is a result of attacks by reactive oxygen species (ROS) on the fatty acid chains, initiating a cascade of chemical reactions. mdpi.comnih.gov

The degradation of polyunsaturated fatty acids that leads to the formation of (2E,4E)-2,4-Decadienoic acid and its precursors occurs through both enzymatic and non-enzymatic pathways. mdpi.comnih.gov

Non-Enzymatic Pathway (Autoxidation): This pathway involves a free-radical chain reaction that occurs without the aid of enzymes. ugent.be Autoxidation is typically initiated by the abstraction of a hydrogen atom from a carbon in the fatty acid chain, forming a lipid radical. ugent.be This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another lipid molecule, propagating the chain reaction. mdpi.com This process leads to the formation of lipid hydroperoxides, such as 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) from linoleic acid. nih.gov These primary products are unstable and decompose into a variety of secondary products, including the aldehyde precursor to (2E,4E)-2,4-Decadienoic acid. nih.govresearchgate.net

Enzymatic Pathway: The primary enzymes involved in the oxidative degradation of PUFAs are lipoxygenases (LOXs). nih.govnih.gov LOXs are a family of enzymes that catalyze the specific insertion of molecular oxygen into PUFAs containing a (1Z,4Z)-pentadiene system. mdpi.comnih.gov This enzymatic action also results in the formation of fatty acid hydroperoxides. nih.govnih.gov For instance, LOXs can convert linoleic acid into specific hydroperoxyoctadecadienoic acid (HPODE) isomers. nih.gov These hydroperoxides then serve as substrates for subsequent enzymatic reactions or non-enzymatic decomposition, leading to a range of oxylipins, including precursors of (2E,4E)-2,4-Decadienoic acid. nih.govnih.gov

Table 1: Key Molecules in the Degradation of Linoleic Acid

Compound NameAbbreviationRole
Linoleic Acid-A polyunsaturated fatty acid, primary substrate for peroxidation. nih.govnih.gov
9-Hydroperoxy-10,12-octadecadienoic acid9-HPODEPrimary lipid peroxidation product of linoleic acid. nih.gov
13-Hydroperoxy-9,11-octadecadienoic acid13-HPODEPrimary lipid peroxidation product of linoleic acid. nih.gov
(2E,4E)-2,4-Decadienal-Aldehyde precursor to (2E,4E)-2,4-Decadienoic acid. nih.govnih.gov
LipoxygenasesLOXsEnzymes catalyzing the oxygenation of PUFAs. nih.govnih.gov

The stereochemistry of the double bonds in decadienoic acid isomers is critical for their subsequent metabolism. The degradation of naturally occurring PUFAs like linoleic acid, which contains cis double bonds, can lead to various isomers of decadienoyl-CoA, the coenzyme A derivative of decadienoic acid. bu.edunih.gov

Research has shown that the metabolic fates of these isomers differ significantly. The 2-trans,4-trans-decadienoyl-CoA isomer, which corresponds to (2E,4E)-2,4-Decadienoic acid, is readily degraded by the enzymes of the beta-oxidation pathway. nih.govresearchgate.net In contrast, the 2-trans,4-cis-decadienoyl-CoA isomer, which is also a potential metabolite of linoleic acid, is not a direct substrate for the beta-oxidation system. nih.govresearchgate.net This isomer must first be acted upon by an auxiliary enzyme, the NADPH-dependent 2,4-dienoyl-CoA reductase. nih.govresearchgate.net This enzyme reduces the 2-trans,4-cis isomer to 3-decenoyl-CoA, which can then be further processed through the beta-oxidation pathway. nih.gov These findings underscore the stereochemical specificity of the fatty acid degradation pathways and highlight the metabolic importance of the (2E,4E) configuration.

Biosynthetic Pathways and Enzymology of 2e,4e 2,4 Decadienoic Acid

Hydroperoxide Lyase (HPL) Activity in Cleavage Reactions

Enzymatic Scission of Hydroperoxides to Dienals

The initial and pivotal step in the formation of C10 aldehydes, the precursors to (2E,4E)-2,4-decadienoic acid, is the cleavage of fatty acid hydroperoxides. This process is primarily mediated by the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.gov

The pathway begins with a polyunsaturated fatty acid substrate, typically linoleic acid. Lipoxygenase (LOX) catalyzes the dioxygenation of linoleic acid to form fatty acid hydroperoxides. nih.gov Specifically, LOX can introduce molecular oxygen at different positions, leading to intermediates like 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD). tandfonline.com

Following its formation, the highly reactive hydroperoxide is cleaved by hydroperoxide lyase (HPL). HPLs are specialized cytochrome P450 enzymes (often from the CYP74B or CYP74C subfamilies) that catalyze the scission of C-C bonds within the fatty acid hydroperoxide. nih.govwikipedia.org This cleavage reaction does not require molecular oxygen or external reducing equivalents. tandfonline.com The action of HPL on 13-HPOD results in the formation of a C12 omega-oxo acid and a volatile C6 aldehyde. However, in the context of decadienal formation, specific HPLs act on hydroperoxide precursors to yield C10 dienals. For instance, the cleavage of 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid, another product of linoleic acid lipoxygenation, can yield (2E,4Z)-decadienal. researchgate.net

Table 1: Key Enzymes and Reactions in Dienal Formation

Enzyme Substrate Intermediate Product Final Product (Aldehyde)
Lipoxygenase (LOX) Linoleic Acid Fatty Acid Hydroperoxides (e.g., 9-HPODE, 13-HPODE) N/A
Hydroperoxide Lyase (HPL) Fatty Acid Hydroperoxides N/A (2E,4Z)-Decadienal or (2E,4E)-Decadienal

Subsequent Oxidation of Aldehydes to Carboxylic Acids

The conversion of the dienal intermediate, specifically (2E,4E)-2,4-decadienal, into its corresponding carboxylic acid, (2E,4E)-2,4-decadienoic acid, is an oxidation reaction. This metabolic step is primarily catalyzed by NAD(P)+-dependent aldehyde dehydrogenases (ALDH). nih.govacs.org These enzymes are ubiquitous across various organisms and organ systems, playing a critical role in detoxifying both endogenous and exogenous aldehydes. nih.gov

The oxidation process involves the abstraction of a proton from the aldehyde's carbonyl group. orgoreview.com In aqueous environments, this reaction can proceed through a gem-diol intermediate, which is formed by the addition of water to the aldehyde. libretexts.org The ALDH enzyme then facilitates the oxidation of this intermediate to the final carboxylic acid. orgoreview.comlibretexts.org Studies have identified 2,4-decadienoic acid as a primary metabolite of trans,trans-2,4-decadienal (B140250) in liver cells, confirming this enzymatic pathway. acs.orgmedchemexpress.com

Table 2: Enzymatic Oxidation of (2E,4E)-2,4-Decadienal

Enzyme Family Substrate Product Cofactor
Aldehyde Dehydrogenase (ALDH) (2E,4E)-2,4-Decadienal (2E,4E)-2,4-Decadienoic acid NAD(P)+

Isomerization Pathways from (2E,4Z)- to (2E,4E)-Decadienal Intermediates

In many biosynthetic pathways involving the degradation of linoleic acid, the initially formed C10 aldehyde is (2E,4Z)-2,4-decadienal. researchgate.netresearchgate.net However, the direct precursor for (2E,4E)-2,4-decadienoic acid is the (2E,4E) isomer of decadienal. Therefore, an isomerization step is necessary to convert the cis double bond at the C4 position to a trans configuration.

Research suggests that this isomerization from the (2E,4Z) to the more stable (2E,4E) configuration can occur before the final oxidation step. researchgate.net While specific isomerase enzymes that catalyze this transformation have been identified in some plants for other aldehydes, the conversion of decadienal can also be induced non-enzymatically under certain conditions, such as mild acidic treatment. researchgate.net This isomerization is a critical step, as the final (2E,4E) geometry of the dienal precursor dictates the stereochemistry of the resulting carboxylic acid.

Table 3: Isomerization of Decadienal Intermediate

Substrate Product Potential Catalyst
(2E,4Z)-2,4-Decadienal (2E,4E)-2,4-Decadienal Isomerase enzyme or acidic conditions

Metabolic Transformations and Catabolism of 2e,4e 2,4 Decadienoic Acid

Oxidative Metabolic Pathways

The metabolism of (2E,4E)-2,4-Decadienoic acid can proceed through oxidative routes, leading to the formation of various derivatives and its entry into lipid metabolism.

Enzymatic Oxidation leading to Epoxides or Oxygenated Derivatives

The double bonds present in the structure of (2E,4E)-2,4-Decadienoic acid are susceptible to enzymatic oxidation. One of the primary enzyme systems responsible for such reactions is the cytochrome P450 (CYP) superfamily. nih.govd-nb.info These enzymes are known to catalyze the epoxidation of polyunsaturated fatty acids, converting the double bonds into epoxide groups. nih.govocl-journal.org This process would result in the formation of various epoxydienoic acid derivatives. The specific regioselectivity and stereoselectivity of this epoxidation would depend on the specific CYP isozyme involved. nsf.gov

Furthermore, other oxidative enzymes such as lipoxygenases (LOX) can also metabolize polyunsaturated fatty acids. LOX enzymes introduce molecular oxygen to form hydroperoxides, which can then be further metabolized to a variety of oxygenated derivatives. While direct studies on (2E,4E)-2,4-Decadienoic acid may be limited, the general mechanisms of fatty acid oxidation by these enzyme families provide a strong basis for its potential conversion to epoxides and other oxygenated products.

Beta-Oxidation Pathway Engagement in Lipid Metabolism Studies

As a fatty acid, (2E,4E)-2,4-Decadienoic acid is a substrate for the beta-oxidation pathway, the primary mechanism for the catabolism of fatty acids to produce energy. portlandpress.comlumenlearning.com However, the presence of conjugated double bonds at even-numbered positions requires the action of auxiliary enzymes to facilitate its complete degradation.

The initial step in its metabolism is the activation to its coenzyme A (CoA) thioester, forming (2E,4E)-2,4-decadienoyl-CoA. portlandpress.com Standard beta-oxidation enzymes can then proceed. However, the degradation of unsaturated fatty acids with double bonds at even positions, such as linoleic acid, leads to the formation of a 2,4-dienoyl-CoA intermediate. researchgate.netplos.org The metabolism of (2E,4E)-2,4-decadienoyl-CoA itself represents such an intermediate.

The key enzyme required for the further metabolism of this intermediate is 2,4-dienoyl-CoA reductase (DCR) . researchgate.netnih.govnih.gov This NADPH-dependent enzyme catalyzes the reduction of the C4-C5 double bond of the 2,4-dienoyl-CoA to yield a trans-3-enoyl-CoA. nih.govontosight.ai This product is then isomerized by another enzyme, enoyl-CoA isomerase, to a trans-2-enoyl-CoA, which is a regular substrate for the beta-oxidation spiral. nih.gov This pathway ensures the complete breakdown of the fatty acid for energy production. nih.gov The activity of 2,4-dienoyl-CoA reductase is considered a rate-limiting step in the beta-oxidation of polyunsaturated fatty acids. nih.gov

Reductive Metabolic Pathways

In addition to oxidation, (2E,4E)-2,4-Decadienoic acid can undergo reductive transformations, leading to the formation of saturated fatty acid derivatives or alcohol intermediates.

Conversion to Decadien-1-ol Intermediates

The metabolic landscape of (2E,4E)-2,4-Decadienoic acid is closely linked to its corresponding aldehyde, (2E,4E)-2,4-decadienal. In vivo, aldehydes can be reduced to their corresponding alcohols. industrialchemicals.gov.au Research has shown that the biotransformation of trans,trans-2,4-decadienal (B140250) can lead to the formation of decadien-1-ol intermediates. nih.gov Specifically, studies have identified the generation of cysteine-conjugated 2,4-decadien-1-ol in both liver and lung cells through a pathway involving glutathione (B108866) conjugation and subsequent aldehyde reduction. nih.govontosight.aikarger.com This suggests that a reductive pathway exists for the aldehyde precursor of (2E,4E)-2,4-Decadienoic acid. While the direct conversion of the carboxylic acid to the alcohol is less commonly reported in primary metabolism, the close metabolic relationship between the acid and aldehyde forms implies that the formation of decadien-1-ol from the metabolic pool that includes (2E,4E)-2,4-Decadienoic acid is a plausible event.

Conjugation Reactions

Conjugation reactions represent a significant pathway for the metabolism and detoxification of various compounds, including fatty acids and their derivatives. For (2E,4E)-2,4-Decadienoic acid, its alpha,beta-unsaturated carbonyl structure makes it a potential substrate for conjugation with endogenous molecules like glutathione and glucuronic acid.

Alpha,beta-unsaturated aldehydes and ketones are known to react with glutathione (GSH), a process that can be catalyzed by glutathione S-transferases (GSTs) . nih.govfrontiersin.orgnih.gov Given that (2E,4E)-2,4-Decadienoic acid possesses an alpha,beta-unsaturated system, it is plausible that it can undergo Michael addition with the thiol group of glutathione. This reaction would lead to the formation of a glutathione conjugate, facilitating its further metabolism and excretion.

Furthermore, fatty acids can be substrates for UDP-glucuronosyltransferases (UGTs) , which catalyze the conjugation with glucuronic acid. karger.comresearchgate.netspringernature.comnih.gov This process, known as glucuronidation, increases the water solubility of the compounds, aiding in their elimination from the body. Studies have shown that various fatty acids can undergo glucuronidation, and it is conceivable that (2E,4E)-2,4-Decadienoic acid could also be a substrate for UGT enzymes. karger.comspringernature.com

The table below summarizes the key enzymes and resulting products in the metabolic transformations of (2E,4E)-2,4-Decadienoic acid.

Metabolic Pathway Sub-pathway Key Enzymes Resulting Products/Intermediates
Oxidative Enzymatic OxidationCytochrome P450 Epoxygenases, LipoxygenasesEpoxides, Oxygenated Derivatives
Beta-OxidationAcyl-CoA Synthetase, 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase(2E,4E)-2,4-Decadienoyl-CoA, trans-3-Enoyl-CoA, trans-2-Enoyl-CoA, Acetyl-CoA
Reductive Reduction to Saturated Derivatives2,4-Dienoyl-CoA ReductaseSaturated Acyl-CoA
Conversion to AlcoholsAldehyde Reductase (acting on precursor)Decadien-1-ol Intermediates
Conjugation Glutathione ConjugationGlutathione S-Transferases (GSTs)Glutathione Conjugates
GlucuronidationUDP-Glucuronosyltransferases (UGTs)Glucuronide Conjugates

Glutathione Conjugation and Cysteine-Conjugated Metabolite Formation

(2E,4E)-2,4-Decadienoic acid is a metabolite of trans,trans-2,4-decadienal (tt-DDE), a lipid peroxidation product of linoleic acid. chemsrc.comebi.ac.ukxcessbio.com The biotransformation of tt-DDE in biological systems follows two primary pathways. chemsrc.comebi.ac.ukxcessbio.commedchemexpress.cn The first pathway involves the oxidation of tt-DDE to produce (2E,4E)-2,4-decadienoic acid within liver cells. chemsrc.comebi.ac.ukxcessbio.commedchemexpress.cn

The second major metabolic pathway for tt-DDE involves conjugation with glutathione (GSH). chemsrc.comebi.ac.ukmedchemexpress.cn This process, followed by the breakdown of the glutathione conjugate and reduction of the aldehyde group, leads to the formation of cysteine-conjugated metabolites. chemsrc.comebi.ac.uk Specifically, this results in the generation of cysteine-conjugated 2,4-decadien-1-ol in both liver and lung cells. chemsrc.comebi.ac.ukmedchemexpress.cn The identification of these metabolites, including (2E,4E)-2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol, has been confirmed in the urine of mice administered tt-DDE and in human hepatoma cell cultures. ebi.ac.uk

The structure of the cysteine-conjugated metabolite has been validated through several methods. ebi.ac.uk Treatment of cell cultures with stable-isotope-labeled cysteine and an alcohol dehydrogenase inhibitor confirmed the presence of both the cysteine and alcohol components. ebi.ac.uk Furthermore, tandem mass spectrometry (MS/MS) analysis of the metabolite matched that of a synthetic cysteine standard, solidifying its identification. ebi.ac.uk This cysteine-conjugated metabolite is considered a potential biomarker for assessing exposure to tt-DDE. ebi.ac.uk

Table 1: Identified Metabolites of trans,trans-2,4-Decadienal (tt-DDE)

MetaboliteFormation PathwayLocation of FormationReference
(2E,4E)-2,4-Decadienoic acidOxidation of the aldehyde group of tt-DDE.Liver cells chemsrc.com, ebi.ac.uk
Cysteine-conjugated 2,4-decadien-1-olGlutathione (GSH) conjugation, subsequent breakdown of GSH, and reduction of the aldehyde group of tt-DDE.Liver and lung cells chemsrc.com, ebi.ac.uk

Other Conjugation Mechanisms in Biological Systems

Beyond glutathione conjugation, (2E,4E)-2,4-decadienoic acid can participate in other conjugation reactions, particularly within microbial biosynthesis pathways. Research into the antibiotic thiomarinol (B140439) has revealed an enzymatic basis for amide bond formation involving fatty acid precursors. nih.gov

In this system, the enzyme TmlU, a CoA ligase, activates carboxylic acids to their corresponding thioesters. nih.gov While TmlU is selective for long-chain fatty acids, it has demonstrated the ability to activate (2E,4E)-2,4-decadienoic acid, although less efficiently than its primary substrates. nih.gov Following this activation to (2E,4E)-2,4-decadienoyl-CoA, a second enzyme, the acetyltransferase HolE, catalyzes the transfer of the acyl group to an amine-containing molecule, holothin, forming an amide bond. nih.gov This results in the formation of a (2E,4E)-2,4-decadienoyl-holothin conjugate. nih.gov This process highlights a CoA-dependent amidation pathway as another mechanism for the conjugation of this fatty acid in a biological system. nih.gov

Influence on Host Organism's Lipid Metabolism

(2E,4E)-2,4-Decadienoic acid has been shown to exert a notable influence on lipid metabolism in various organisms. One of its key mechanisms of action involves the activation of the peroxisome proliferator-activated receptor (PPAR) system. Activation of PPARs is known to enhance the oxidation of lipids. The compound is also utilized in metabolic research as a substrate to investigate the pathways of fatty acid oxidation, helping scientists understand how organisms break down different types of fats for energy. smolecule.comsmolecule.com

In addition to promoting lipid breakdown, research has demonstrated that (2E,4E)-2,4-decadienoic acid can inhibit the accumulation of lipids in yeast. nih.gov Metabolomic analyses have further clarified its effects, showing that it impacts energy metabolism pathways. nih.gov Specifically, treatment with the acid can lead to a downregulation of ATP generation while upregulating activities that destabilize membranes, such as phospholipid synthesis and degradation. nih.gov

Table 2: Effects of (2E,4E)-2,4-Decadienoic Acid on Lipid Metabolism

EffectMechanismOrganism/System StudiedReference
Enhanced Lipid OxidationActivation of the Peroxisome Proliferator-Activated Receptor (PPAR) system.General biological systems
Inhibition of Lipid AccumulationNot fully specified, but linked to broader effects on energy metabolism.Lipomyces yeast nih.gov
Alteration of Energy Metabolism PathwaysDownregulation of ATP generation, upregulation of membrane-destabilizing activities.Phytophthora nicotianae nih.gov

Advanced Analytical and Spectroscopic Characterization of 2e,4e 2,4 Decadienoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like (2E,4E)-2,4-Decadienoic acid and its derivatives. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

The retention time in gas chromatography is a critical parameter for distinguishing between different isomers of a compound. Isomers of decadienoic acid, for instance, can be separated based on their differing polarities and boiling points, which influence their interaction with the stationary phase of the GC column. researchgate.net For example, studies on the ethyl esters of 2,4-decadienoic acid have demonstrated successful separation of the trans,cis and trans,trans isomers using a VOCOL capillary column. researchgate.net The elution order of these isomers is dependent on the specific column and conditions used.

It is important to note that the retention time of the acid itself can be influenced by its volatility and potential for interactions within the GC system. Derivatization to more volatile forms, such as methyl or ethyl esters, is a common strategy to improve chromatographic performance and achieve better separation of isomers. researchgate.nettandfonline.com The retention indices, such as the Kovats retention index, provide a standardized measure for comparing retention times across different systems. For the ethyl ester of (2E,4E)-2,4-Decadienoic acid, Kovats retention indices have been reported on various stationary phases, aiding in its identification. nih.gov

Mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. When a molecule of (2E,4E)-2,4-Decadienoic acid is ionized in the mass spectrometer, it breaks apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for the confirmation of its structure.

The fragmentation of unsaturated fatty acids is influenced by the position of the double bonds. For short-chain carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45) are often observed. libretexts.org In the case of (2E,4E)-2,4-Decadienoic acid amides, such as pellitorine (B1679214), characteristic fragmentation patterns have been documented, providing a basis for identifying related structures. researchgate.net The analysis of these fragmentation patterns, often compared against spectral libraries, is a cornerstone of structural elucidation by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of organic molecules, including the configuration of double bonds in compounds like (2E,4E)-2,4-Decadienoic acid. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. libretexts.org In (2E,4E)-2,4-Decadienoic acid, the protons attached to the double bonds have characteristic chemical shifts that are influenced by the E or Z configuration. The coupling constants (J-values) between adjacent protons across the double bonds are particularly diagnostic of stereochemistry. Large coupling constants (typically >10 Hz) are characteristic of a trans (E) relationship between the coupled protons. researchgate.net

Proton Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H25.8d~15
H37.3dd~15, ~10
H46.2m
H56.1m
CH₂ (C6)2.2q~7
CH₂ (C7-C9)1.3-1.5m
CH₃ (C10)0.9t~7
COOH12.0br s
Note: This table represents typical ¹H NMR chemical shifts and may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the double bonds are sensitive to the stereochemistry. tandfonline.com The E and Z isomers of a compound will exhibit distinct chemical shifts for the carbons involved in the double bond. masterorganicchemistry.com By comparing the observed ¹³C NMR data with that of known isomers or with predicted values, the stereochemistry of the double bonds in (2E,4E)-2,4-Decadienoic acid can be definitively assigned. tandfonline.com The chemical shifts of the carbons in the alkyl chain can also provide confirmatory structural information. oregonstate.edu

Carbon Approximate Chemical Shift (δ, ppm)
C1 (COOH)~172
C2~120
C3~145
C4~130
C5~150
C6~33
C7~31
C8~28
C9~22
C10~14
Note: This table represents typical ¹³C NMR chemical shifts and may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly useful for the analysis of non-volatile or thermally labile compounds like (2E,4E)-2,4-Decadienoic acid.

For purity assessment, a sample of (2E,4E)-2,4-Decadienoic acid is injected into the HPLC system, and the resulting chromatogram shows a peak corresponding to the compound. The area of this peak is proportional to the concentration of the compound, and the presence of other peaks would indicate impurities. Reversed-phase HPLC, often with a C18 column, is a common method for the analysis of fatty acids. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water. UV detection is frequently employed, as the conjugated double bond system in (2E,4E)-2,4-Decadienoic acid results in strong UV absorbance at a specific wavelength.

HPLC is also a valuable tool for the isolation and purification of (2E,4E)-2,4-Decadienoic acid from complex mixtures, such as natural product extracts or synthetic reaction products. nih.gov By collecting the fraction that elutes at the retention time of the desired compound, a pure sample can be obtained for further studies.

Chromatographic Conditions for Resolution of Isomers and Related Compounds

The separation of the geometric isomers of decadienoic acid is a significant analytical challenge due to their similar physical properties. However, various chromatographic techniques have been successfully employed to achieve resolution. High-performance liquid chromatography (HPLC), particularly in reversed-phase and silver-ion modes, as well as electromigration techniques, have proven effective.

Geometrical isomers of dienoic acids and their esters can be separated using methods like high-performance liquid chromatography on a nonpolar reversed-phase C18 column. nih.gov For instance, the isomers of ethyl 2,4-decadienoate, the ethyl ester of the target compound, have been successfully separated using gas chromatography (GC) and silver ion HPLC (Ag-HPLC). researchgate.net Ag-HPLC is particularly useful as it separates isomers based on the reversible formation of charge-transfer complexes between the silver ions and the unsaturated bonds of the molecules. researchgate.net

Capillary electromigration techniques are also powerful for separating dienoic acid isomers. While capillary electrophoresis (CE) with cyclodextrin (B1172386) modifiers was insufficient for decadienoic acid isomers, micellar electrokinetic chromatography (MEKC) achieved a successful separation. researchgate.net The conditions for this separation involved a buffer system containing sodium dodecyl sulfate (B86663) (SDS) as a micellar phase. researchgate.net

The table below summarizes various chromatographic methods used for the separation of decadienoic acid and related dienoic acid isomers.

Technique Analyte Stationary/Mobile Phase or Buffer Key Findings
Micellar Electrokinetic Chromatography (MEKC) Decadienoic acid isomersBuffer: 30 mM tetraborate (B1243019) and 100 mM SDSSuccessful separation of the four geometric isomers was achieved. researchgate.net
Silver Ion HPLC (Ag-HPLC) Ethyl 2,4-decadienoate isomersReversed-phase column (C18) with silver ions in the mobile phaseEffective separation of all four geometric isomers was demonstrated. researchgate.net
Gas Chromatography (GC) Ethyl 2,4-decadienoate isomersVOCOL capillary columnAchieved separation of the isomers, providing an alternative to HPLC methods. researchgate.net
Reversed-Phase HPLC Sorbic acid isomers (analogue)Nonpolar reversed-phase column (C18)Successfully separated all four geometric isomers of the acid, salt, and ester. nih.gov

Preparative HPLC for Research-Scale Purification

For research purposes, obtaining high-purity (≥98%) isomers of (2E,4E)-2,4-Decadienoic acid is often necessary. Preparative high-performance liquid chromatography (HPLC) is a critical technique for isolating specific isomers from synthetic reaction mixtures or natural extracts on a research scale. beilstein-journals.org This method is scalable from analytical methods and allows for the purification of milligram quantities of the target compound. beilstein-journals.orgsielc.com

In a notable example, preparative HPLC was used for the final purification step of (2Z,4E)-3-methyl-2,4-decadienoic acid, a structurally related compound. beilstein-journals.orgnih.gov The use of a specialized column and an isocratic elution system enabled the isolation of the pure compound. beilstein-journals.orgnih.gov

The following table details a specific set of conditions used for the preparative HPLC purification of a related decadienoic acid derivative.

Parameter Condition
Instrument Preparative HPLC System
Column Cosmosil Cholester (5 µm, 10 × 250 mm) beilstein-journals.orgnih.gov
Mobile Phase Isocratic elution with Acetonitrile/0.1% Formic Acid solution (50:50) beilstein-journals.orgnih.gov
Flow Rate 4 mL/min beilstein-journals.orgnih.gov
Detection UV at 254 nm beilstein-journals.orgnih.gov
Outcome Yielded 8.0 mg of purified (2Z,4E)-3-methyl-2,4-decadienoic acid. beilstein-journals.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Identity Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation of (2E,4E)-2,4-Decadienoic acid. It provides definitive confirmation of the molecular weight and, through tandem MS (MS/MS) techniques, offers insights into the compound's structure, including the location of double bonds. sciex.comebi.ac.uk

Low-energy electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of free fatty acids. nih.gov The resulting mass spectrum can confirm the carbon number and degree of unsaturation. nih.gov For (2E,4E)-2,4-Decadienoic acid (molar mass: 168.23 g/mol ), a high-resolution mass spectrometry (HRMS) analysis would typically show a deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) very close to the calculated value of 167.10776. nih.govuni.lu For example, the related (2Z,4E)-3-methyl-2,4-decadienoic acid was identified by HR-ESI-TOFMS, which detected the [M − H]⁻ ion at m/z 181.1230, consistent with its calculated mass. beilstein-journals.org

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. ebi.ac.uk Techniques like collision-induced dissociation (CID) of lithiated adducts can produce fragment ions that are diagnostic for the specific positions of the double bonds, allowing for the differentiation of isomers that are otherwise difficult to distinguish. acs.org For polyunsaturated fatty acids, cleavages of the carbon-carbon single bonds located between the double bonds are often observed. acs.org

Technique Purpose Typical Observation for (2E,4E)-2,4-Decadienoic Acid
High-Resolution MS (HRMS) Molecular Formula ConfirmationDetection of the [M-H]⁻ ion at m/z ≈ 167.10776, confirming the elemental composition C₁₀H₁₅O₂⁻. nih.govuni.lu
ESI-MS/MS Isomer Differentiation & StructureFragmentation patterns reveal the position of the conjugated double bonds. ebi.ac.ukacs.org
GC-MS with SIM Trace AnalysisSelective Ion Monitoring (SIM) enhances specificity and sensitivity for quantification in complex matrices.

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental for both the detection and quantification of (2E,4E)-2,4-Decadienoic acid. The presence of the conjugated diene system within the molecule gives rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. jove.com

This absorption is due to a π → π* electronic transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jove.compressbooks.pub The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. For conjugated systems, the λmax value can be predicted using the Woodward-Fieser rules, which consider the base value for the diene and add contributions from substituents. jove.com

In practice, the λmax for (2E,4E)-2,4-Decadienoic acid and its derivatives is typically found in the 260-265 nm range. For instance, a λmax of approximately 264 nm is used for UV detection in HPLC analysis. A closely related compound, (2Z,4E)-3-methyl-2,4-decadienoic acid, exhibits a λmax of 262 nm in methanol (B129727). beilstein-journals.orgnih.gov This property allows for sensitive detection in chromatographic methods, with wavelengths around 254 nm (a common HPLC detector wavelength) also being effective. researchgate.netresearchgate.net

Method Analyte/Solvent λmax (nm) Application
UV Spectroscopy (2E,4E)-2,4-Decadienoic acid derivatives~264Quantification via HPLC.
UV Spectroscopy (2Z,4E)-3-methyl-2,4-decadienoic acid / Methanol262Characterization. beilstein-journals.orgnih.gov
UV Detection (HPLC) Decadienoic acid isomers254Detection during chromatographic separation. researchgate.net

Chemical Synthesis and Structural Modifications of 2e,4e 2,4 Decadienoic Acid

De Novo Chemical Synthesis Strategies

De novo synthesis provides access to the dienoic acid scaffold from simpler, often commercially available starting materials. The choice of strategy depends on factors such as desired scale, available precursors, and the stringency of stereochemical purity required.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. smolecule.com For the synthesis of conjugated dienes like (2E,4E)-2,4-decadienoic acid, a common strategy involves the reaction of a stabilized ylide with an α,β-unsaturated aldehyde. For instance, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane (B24862) can react with an appropriate aldehyde to construct the diene system. The use of stabilized ylides generally favors the formation of the (E)-alkene, which is advantageous for achieving the desired stereochemistry at the C2-C3 double bond. smolecule.com

A representative synthesis could involve the reaction of (E)-oct-2-enal with a phosphorus ylide derived from an acetate (B1210297) equivalent to form the (2E,4E)-dienoic ester, which can then be hydrolyzed to the final acid. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions; salt-free conditions and the use of stabilized ylides are crucial for high E-selectivity. smolecule.com

Olefin metathesis, particularly cross-metathesis (CM), has emerged as a powerful tool for carbon-carbon double bond formation. organic-chemistry.org This method uses ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) or molybdenum-based catalysts to join two different alkenes. mit.eduresearchgate.net To synthesize a (2E,4E)-dienoic system, a terminal alkene like 1-heptene (B165124) could be reacted with an α,β,γ,δ-unsaturated ester.

However, controlling both regioselectivity (which double bonds react) and stereoselectivity in the cross-metathesis of dienes can be challenging. researchgate.net The reaction of a 1,3-diene with an electron-deficient olefin, such as an acrylate, can be directed by the electronic properties and steric hindrance of the substrates. researchgate.net The choice of catalyst is paramount; while many ruthenium catalysts tend to produce the thermodynamically more stable E-isomer, specialized molybdenum or tungsten catalysts have been developed that can favor the formation of Z-alkenes, highlighting the tunability of the method. mit.edunih.govnih.gov Steric hindrance can also be used to direct the reaction to a specific double bond in a polyene system, enabling regioselective synthesis. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are more nucleophilic and generally less basic than their phosphonium (B103445) ylide counterparts. wikipedia.org A key advantage of the HWE reaction is its strong intrinsic preference for forming (E)-alkenes, making it exceptionally well-suited for synthesizing (2E,4E)-dienoic acids. wikipedia.orgnrochemistry.com

The typical approach involves the condensation of an aldehyde, such as (E)-2-octenal, with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base. researchgate.netdiva-portal.org The reaction proceeds through a transient oxaphosphetane intermediate, and the subsequent elimination of a water-soluble dialkylphosphate salt drives the reaction to completion and simplifies purification. wikipedia.org The high (E)-selectivity is a result of the thermodynamic stability of the intermediates leading to the trans-alkene. nrochemistry.com

HWE Reaction for Dienic Ester Synthesis
Aldehyde Hexanal
Phosphonate Reagent Methyl 2(E)-4-dimethylphosphonate-2-butenoate
Product Methyl ester of (2E,4E)-2,4-decadienoic acid
Isomeric Purity 93% (initial), >99% (after purification)
This table illustrates a typical application of the HWE reaction for the synthesis of a (2E,4E)-dienoate, as described in the literature. diva-portal.org

Beyond the major olefination methods, several other strategies are effective for constructing conjugated diene systems.

Palladium-Catalyzed Coupling Reactions: Methods like the Heck, Suzuki, and Negishi couplings provide powerful and stereospecific ways to form C-C bonds. The Negishi coupling, for example, of an (E)-alkenylzinc reagent with a (E)-β-bromoacrylate can produce (2E,4E)-dienoic esters with exceptionally high stereoisomeric purity (≥98%). pnas.org Similarly, palladium-catalyzed dehydrogenation can directly convert γ,δ-unsaturated acids into conjugated dienes. smolecule.com

Elimination Reactions: The double dehydrohalogenation of vicinal dihalides using a strong, bulky base can yield conjugated dienes. orgoreview.com A stereoselective synthesis of N-isobutyl-(2E,4E)-decadienamide (Pellitorine) has been described using the elimination of acetic acid from a 2-acetoxy-3-decenenitrile intermediate as a key step. researchgate.net

Rearrangement Reactions: In some cases, allenic esters can be rearranged to form conjugated dienoic esters. For instance, thermal treatment of β-allenic esters with alumina (B75360) can stereoselectively yield (2E,4Z)-dienoic esters, which can sometimes be isomerized to the more stable (2E,4E) form. researchgate.netoup.com

Stereocontrol and Isomeric Purity in Synthesis

The biological activity and physical properties of (2E,4E)-2,4-Decadienoic acid are intrinsically linked to its specific geometry. Therefore, achieving high isomeric purity is a primary goal of its chemical synthesis.

The selective synthesis of the (2E,4E) isomer over the (2Z,4E), (2E,4Z), and (2Z,4Z) isomers requires careful selection of reagents and reaction conditions.

Horner-Wadsworth-Emmons Reaction: This method is often the go-to strategy for high (E)-selectivity. The reaction mechanism inherently favors the formation of the thermodynamically more stable (E)-alkene, often with selectivities exceeding 95%. wikipedia.orgnrochemistry.comnih.gov

Wittig Reaction: To achieve high (E)-selectivity, stabilized phosphorus ylides (e.g., those containing an adjacent ester or ketone group) are typically used. Unstabilized ylides generally lead to (Z)-alkenes. The choice of solvent and the presence or absence of lithium salts also play a critical role in determining the E/Z ratio. smolecule.com

Palladium-Catalyzed Couplings: These reactions are often highly stereospecific. For example, in Negishi or Suzuki couplings, the configuration of the double bonds in the starting vinyl halide and vinyl organometallic reagents is typically retained in the final product. This allows for the synthesis of isomerically pure dienes, provided that the starting materials are themselves isomerically pure. pnas.org

Isomerization: In some syntheses, a mixture of isomers may be produced. It is sometimes possible to isomerize undesired isomers to the more thermodynamically stable (2E,4E) form. This can be achieved by heating or by using catalysts such as thiophenol or iodine. researchgate.net

The following table provides a comparison of the stereoselectivity of various methods for synthesizing a representative 2,4-dienoic ester system.

Synthetic Method Target Isomer Typical Isomeric Purity Notes
Negishi Coupling (2E,4E)-undeca-2,4-dienoate≥98%Highly stereospecific; relies on pure starting materials. pnas.org
Suzuki Coupling (2E,4E)-undeca-2,4-dienoate≤95% to ≥98%Purity is highly dependent on the base used (e.g., CsF improves selectivity). pnas.org
Heck Alkenylation (2E,4E)-undeca-2,4-dienoate≥98%Effective for 2E,4E isomers but less so for others. pnas.org
Horner-Wadsworth-Emmons (2E,4E)-undeca-2,4-dienoate>90%Generally provides high (E)-selectivity. wikipedia.orgpnas.org

This table summarizes findings from comparative studies on the synthesis of conjugated dienoic esters, highlighting the effectiveness of different methods in achieving high (2E,4E) selectivity. pnas.org

Separation and Characterization of Stereoisomers (e.g., 2E,4Z-isomers)

The isolation and characterization of individual stereoisomers of decadienoic acid are critical, as the geometry of the double bonds significantly influences their biological activity and physical properties. While the (2E,4E)-isomer is often the target compound, synthetic routes can produce mixtures containing other isomers, such as the (2E,4Z) configuration. Advanced chromatographic techniques are necessary to resolve these closely related molecules.

Research has demonstrated that while capillary electrophoresis (CE) with cyclodextrin (B1172386) modifiers can separate the four geometrical isomers of the shorter sorbic acid, this method is ineffective for the longer-chain decadienoic acid isomers. researchgate.net For these compounds, more sophisticated methods are required. Micellar electrokinetic chromatography (MEKC) has been successfully employed to separate the four geometric isomers of decadienoic acid. researchgate.net This technique utilizes a buffer system containing surfactants, such as sodium dodecyl sulfate (B86663) (SDS), which form micelles. The differential partitioning of the isomers into these micelles allows for their separation. researchgate.net Another powerful method is capillary electrochromatography (CEC), which combines the high efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography (HPLC). researchgate.net Using an ODS (octadecylsilane) stationary phase, CEC has been shown to fully resolve the isomers. researchgate.net

The characterization of these separated isomers relies on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for unambiguously determining the stereochemistry of the double bonds. tandfonline.com Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation patterns of the isomers. researchgate.net For instance, the synthesis of pure isomers of methyl (2E,4Z)-2,4-decadienoate and its counterparts has been achieved, with final purification using urea (B33335) inclusion complexes, and their structures were confirmed by MS and NMR. researchgate.net

Table 1: Electromigration Techniques for Decadienoic Acid Isomer Separation

Technique Buffer/Mobile Phase Composition Stationary Phase Outcome Reference
Capillary Electrophoresis (CE) Tetraborate (B1243019) and β-cyclodextrin None (fused-silica capillary) Separation not possible researchgate.net
Micellar Electrokinetic Chromatography (MEKC) 30 mM Tetraborate and 100 mM SDS None (fused-silica capillary) Successful separation of four isomers researchgate.net
Capillary Electrochromatography (CEC) 10 mM Boric acid in 50% acetonitrile ODS (octadecylsilane) Full resolution and separation of isomers researchgate.net

Derivatization for Research Applications

(2E,4E)-2,4-Decadienoic acid can be chemically modified to produce various derivatives. These derivatives, such as esters and amides, are crucial for studying structure-activity relationships, enhancing stability, or altering physical properties for specific research applications.

Esterification of the carboxylic acid group is a common derivatization. The resulting alkyl esters, such as methyl and ethyl (2E,4E)-2,4-decadienoates, are valuable in the study of fatty acid metabolism and as flavor or pheromone components. smolecule.comusda.gov A standard method for this conversion is conventional or Fischer esterification, which involves reacting (2E,4E)-2,4-decadienoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. smolecule.com

For example, methyl (2E,4E)-2,4-decadienoate is synthesized by reacting the acid with methanol under acidic conditions. smolecule.com Similarly, ethyl (2E,4E)-2,4-decadienoate, a known pear kairomone, is produced through this process. usda.gov The synthesis often starts with the hydrolysis of a technical grade ester to the free acid, which is then purified by recrystallization before being re-esterified to yield a pure isomer for research. usda.gov These esters serve as important tools for investigating cellular processes like fatty acid oxidation. smolecule.comsmolecule.com

The conversion of (2E,4E)-2,4-decadienoic acid to its corresponding N-isobutylamide, known as pellitorine (B1679214), is of significant interest due to the insecticidal properties of the product. researchgate.net The synthesis is typically achieved by first converting the carboxylic acid to a more reactive intermediate, the acyl chloride. This is done by treating (2E,4E)-2,4-decadienoic acid with a chlorinating agent like thionyl chloride. The resulting (2E,4E)-2,4-decadienoyl chloride is then reacted with isobutylamine (B53898) to form the final amide product, N-isobutyl-(2E,4E)-2,4-decadienamide. researchgate.net This synthetic pathway provides a reliable method for producing pellitorine and its analogs for biological and agricultural research. researchgate.netresearchgate.net

Reduction reactions can target either the conjugated double bonds or the carboxylic acid group of (2E,4E)-2,4-decadienoic acid. Catalytic hydrogenation, using hydrogen gas with a catalyst like palladium or platinum, can reduce the carbon-carbon double bonds to yield saturated fatty acids. The specific product depends on the reaction conditions. The related aldehyde, (2E,4E)-2,4-decadienal, can be reduced to the corresponding alcohol, (2E,4E)-deca-2,4-dien-1-ol, using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), which selectively reduces the aldehyde without affecting the conjugated diene system. Complete reduction of the dienoic acid to the saturated alcohol, decanol, would require a stronger reducing agent like lithium aluminum hydride (LiAlH₄) that can reduce both the carboxylic acid and the double bonds.

Biocatalytic Synthesis Approaches

Biocatalysis offers an alternative to chemical synthesis, utilizing enzymes to produce (2E,4E)-2,4-decadienoic acid under mild conditions, often with high specificity.

Enzymatic pathways for the production of (2E,4E)-2,4-decadienoic acid often start from common polyunsaturated fatty acids like linoleic acid. A key enzyme system involves lipoxygenase (LOX) and hydroperoxide lyase (HPL). LOX, which can be sourced from plants like soybeans or potatoes, catalyzes the oxidation of linoleic acid by introducing molecular oxygen to form hydroperoxide intermediates such as 9(S)-hydroperoxyoctadecadienoic acid (9-HPODE) or 13(S)-HPODE. Subsequently, HPL cleaves these hydroperoxides to yield shorter-chain aldehydes, which can then be oxidized to form (2E,4E)-2,4-decadienoic acid.

Another biocatalytic strategy involves the use of microorganisms. Co-cultures of different microbial species have been shown to enhance the production of dienoic acids. For instance, co-culturing Bacillus subtilis with the fungus Trichoderma asperellum leads to the synthesis of (2E,4E)-2,4-decadienoic acid. nih.gov In this symbiotic-like interaction, B. subtilis may secrete surfactants that help solubilize fatty acid substrates, making them more accessible to the oxidative enzymes produced by T. asperellum for the formation of the conjugated double bonds. nih.gov

Table 2: Biocatalytic Production of (2E,4E)-2,4-Decadienoic Acid

Biocatalytic System Precursor Key Enzymes/Organisms Description Reference
Plant Enzyme System Linoleic Acid Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) LOX oxidizes the precursor to a hydroperoxide, which is then cleaved by HPL to form the target compound.
Microbial Co-culture Fatty Acid Substrates Bacillus subtilis, Trichoderma asperellum B. subtilis secretes surfactants to solubilize substrates, while T. asperellum provides oxidative enzymes for synthesis. nih.gov

Optimization of Biocatalytic Reaction Parameters (Temperature, pH, Substrate Concentration)

The efficiency and yield of the biocatalytic synthesis of (2E,4E)-2,4-Decadienoic acid are critically dependent on the precise control and optimization of key reaction parameters. Factors such as temperature, pH, and the concentration of substrates directly influence enzyme activity, stability, and reaction kinetics. Consequently, extensive research is dedicated to fine-tuning these conditions to maximize product formation and process efficiency.

Biocatalytic processes, particularly those employing whole-cell systems or isolated enzymes like lipases, are sensitive to their environment. For instance, in the production of related medium-chain unsaturated fatty acids using engineered Escherichia coli, optimization of fermentation and reaction conditions is a crucial step to enhance the final yield. preprints.orgresearchgate.net The optimization of parameters is often conducted systematically, first through single-factor experiments, followed by statistical methods like Response Surface Methodology (RSM) to identify the optimal interplay between different variables. researchgate.netnih.gov

Temperature

Temperature is a double-edged sword in enzymatic reactions. Increasing the temperature generally boosts the reaction rate until an optimal point is reached. Beyond this optimum, the enzyme's structural integrity is compromised, leading to denaturation and a rapid loss of catalytic activity. For the biocatalytic production of trans-2-decenoic acid, a compound structurally similar to (2E,4E)-2,4-decadienoic acid, the induction temperature was a key parameter investigated. Studies using engineered E. coli found that an induction temperature of 30°C was optimal for maximizing the product yield. researchgate.net In other lipase-catalyzed reactions, the optimal temperature can vary; for example, the synthesis of adipate (B1204190) esters using immobilized Candida antarctica lipase (B570770) was found to be optimal at 60°C nih.gov, while the synthesis of specific phospholipids (B1166683) was optimized at 50°C. mdpi.com This highlights that the ideal temperature is specific to the enzyme and the reaction system being used.

pH

The pH of the reaction medium is another critical factor, as it affects the ionization state of the enzyme's amino acid residues, particularly those in the active site, as well as the substrate itself. This, in turn, influences substrate binding and catalytic activity. Most enzymes exhibit maximum activity within a narrow pH range. For biocatalytic processes occurring within a cell, such as fermentation with E. coli, the internal pH is typically well-regulated by the cell's own machinery. However, for reactions using isolated enzymes, the pH of the buffer system must be carefully controlled. researchgate.net For example, in the production of penicillins, pH control is essential, requiring the addition of ammonia (B1221849) to maintain optimal conditions for the enzymatic reaction. researchgate.net While specific optimal pH values for (2E,4E)-2,4-deca-dienoic acid synthesis are not detailed in the provided context, the general principle of maintaining an optimal pH for enzyme stability and activity is a fundamental aspect of process optimization.

Substrate Concentration

The concentration of the precursor substrate, such as decanoic acid for the synthesis of decenoic acid derivatives, significantly impacts the reaction yield. preprints.orgresearchgate.net At low concentrations, the reaction rate is typically proportional to the substrate concentration. However, at very high concentrations, two potential problems can arise: substrate inhibition, where excess substrate molecules impede enzyme activity, and toxicity to the biocatalyst, particularly in whole-cell systems. researchgate.net

In the biocatalytic conversion of decanoic acid to trans-2-decenoic acid by engineered E. coli, the method of substrate addition was optimized. A fed-batch strategy, or "flow addition," was determined to be superior to a one-time addition at the start of the fermentation. researchgate.net This approach prevents the initial substrate concentration from reaching toxic levels. Through response surface methodology, an optimal substrate flow addition amount of 0.15 g/L was determined. preprints.orgresearchgate.net This careful control of substrate availability, along with the optimization of other factors like inducer concentration, led to a significant increase in the final product yield, from 0.940 g/L before optimization to 1.982 g/L after. preprints.org

This detailed optimization process, balancing temperature, pH, and substrate concentration, is essential for developing a robust and economically viable biocatalytic route for the synthesis of (2E,4E)-2,4-Decadienoic acid.

Biological Activities and Mechanistic Investigations of 2e,4e 2,4 Decadienoic Acid

Antimicrobial Properties and Mechanisms

(2E,4E)-2,4-Decadienoic acid exhibits significant inhibitory effects on the mycelial growth of various oomycetes. nih.gov Its multifaceted mechanism of action targets several crucial cellular processes within the pathogen, leading to growth inhibition and cell death. nih.gov

Research has demonstrated the strong anti-oomycete activity of (2E,4E)-2,4-Decadienoic acid against Phytophthora nicotianae, a pathogen responsible for diseases like tobacco black shank. nih.govnih.gov In vitro and in vivo studies have confirmed its efficacy in controlling this pathogen. nih.gov The 50% effective concentration (EC50) for the inhibition of P. nicotianae mycelial growth has been determined to be 34.59 μg/mL.

A primary mechanism of action of (2E,4E)-2,4-Decadienoic acid is the disruption of cell membrane homeostasis in P. nicotianae. nih.gov The compound increases the permeability of the cell membrane, which leads to cell lysis. nih.gov This disruption of the membrane's integrity is a key factor in its anti-oomycete activity. nih.govasm.org Transcriptome analysis has further supported this by showing an upregulation of activities related to membrane destabilization, such as phospholipid synthesis and degradation, following treatment with the compound. nih.govasm.org

(2E,4E)-2,4-Decadienoic acid targets the mitochondria, interfering with the energy metabolism of P. nicotianae. nih.govnih.gov It has been shown to inhibit the activity of mitochondrial ATPase, a crucial enzyme for ATP synthesis. nih.govasm.org This inhibition disrupts the pathogen's energy supply, contributing significantly to its growth inhibition. nih.govasm.org

The compound induces oxidative stress in P. nicotianae. nih.govasm.org This is achieved by inhibiting antioxidant enzymes. nih.gov Biophysical tests have confirmed the production of oxidative stress, and transcriptome sequencing analysis has revealed a significant downregulation of genes associated with antioxidant activity. nih.govasm.org This imbalance leads to an accumulation of reactive oxygen species (ROS), causing cellular damage.

Metabolomic and transcriptomic analyses have indicated that (2E,4E)-2,4-Decadienoic acid significantly impacts the energy and carbohydrate metabolism of P. nicotianae. nih.govnih.govasm.org The treatment leads to a downregulation of energy metabolism, including ATP generation. nih.govasm.org Metabolomic analysis has confirmed that the pathways primarily affected are related to carbohydrate and energy metabolism. nih.govnih.govasm.org

Transcriptome sequencing (RNA-Seq) has been a valuable tool in elucidating the multifaceted mechanism of (2E,4E)-2,4-Decadienoic acid. nih.govasm.org Studies using RNA-Seq on P. nicotianae treated with the compound have revealed significant changes in gene expression. nih.govasm.org These changes include the downregulation of genes involved in antioxidant activity and energy metabolism, and the upregulation of genes associated with membrane-destabilizing activities like phospholipid synthesis and degradation. nih.govasm.org

Data Tables

Table 1: Inhibitory Effect of (2E,4E)-2,4-Decadienoic Acid on Phytophthora nicotianae

ParameterValueReference
EC50 (Mycelial Growth)34.59 μg/mL

Table 2: Mechanistic Effects of (2E,4E)-2,4-Decadienoic Acid on Phytophthora nicotianae

MechanismObserved EffectSupporting EvidenceReference
Cell Membrane IntegrityIncreased permeability, leading to lysisBiophysical tests, Transcriptome analysis (upregulation of phospholipid metabolism) nih.govnih.govasm.org
Mitochondrial FunctionInhibition of ATPase activityBiophysical tests, Transcriptome analysis (downregulation of ATP generation) nih.govnih.govasm.org
Oxidative StressInduction of oxidative stressBiophysical tests, Transcriptome analysis (downregulation of antioxidant enzymes) nih.govnih.govasm.org
MetabolismDisruption of energy and carbohydrate metabolismMetabolomic analysis, Transcriptome analysis nih.govnih.govasm.org
Gene ExpressionAltered expression of genes related to stress, metabolism, and membrane functionRNA-Seq analysis nih.govasm.org

Activity Against Other Microorganisms (e.g., Fungi, Bacteria)

(2E,4E)-2,4-Decadienoic acid, also known as DDA, has demonstrated notable antimicrobial activity, particularly against certain oomycetes. nih.gov Research has shown that DDA exhibits a strong inhibitory effect on the mycelial growth of Phytophthora nicotianae, a significant plant pathogen. nih.gov The 50% effective concentration (EC50) for this inhibition was determined to be 34.59 μg/mL. nih.gov

MicroorganismActivity of (2E,4E)-2,4-Decadienoic AcidReference
Phytophthora nicotianaeStrong inhibitory effect (EC50 = 34.59 μg/mL) nih.gov
Other OomycetesStrong anti-oomycete activity at 100 μg/mL nih.gov
Phytopathogenic FungiWeak antifungal activity at 100 μg/mL nih.gov
Rhizosphere BacteriaNo significant effect on community structure sciopen.com

Anti-inflammatory Pathways and Cellular Signaling

Mechanistic studies have indicated that (2E,4E)-2,4-Decadienoic acid can modulate key inflammatory pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) System Activation

(2E,4E)-2,4-Decadienoic acid is known to activate the peroxisome proliferator-activated receptor (PPAR) system. PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate various physiological processes, including inflammation and metabolism. mdpi.com The activation of PPARs, specifically PPARγ, is a key mechanism through which this fatty acid exerts some of its biological effects. mdpi.comnih.gov Upon activation by a ligand like (2E,4E)-2,4-decadienoic acid, PPARs form a heterodimer with the retinoid X receptor (RXR). creative-diagnostics.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. creative-diagnostics.com This activation can lead to enhanced lipid oxidation and improved insulin (B600854) sensitivity. It is noteworthy that the specific stereochemistry of the double bonds is crucial, as Z-isomers often show reduced PPAR activation compared to the all-trans configuration.

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway

In addition to PPAR activation, (2E,4E)-2,4-Decadienoic acid also modulates the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. The aldehyde precursor, trans,trans-2,4-decadienal (B140250) (tt-DDE), has been shown to increase the activation of NF-κB signaling in macrophage cells. ebi.ac.uk This dual activity on both PPAR and NF-κB pathways distinguishes it from other similar compounds.

Antioxidant Properties in Lipid Systems

(2E,4E)-2,4-Decadienoic acid has been investigated for its antioxidant properties. In the context of lipid systems, antioxidants can retard the process of lipid peroxidation, thereby increasing the shelf life of food products containing lipids. conicet.gov.ar While the acid itself has been a subject of study, research has also been conducted on related compounds found in sources like black pepper. conicet.gov.ar The antioxidant activities of black pepper extracts, which contain various compounds, have been compared to synthetic antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate (PG). conicet.gov.ar Transcriptome sequencing analysis of P. nicotianae treated with DDA revealed a significant downregulation of antioxidant activity, including antioxidant enzymes. nih.gov This suggests that DDA may induce oxidative stress in certain microorganisms. nih.gov

Influence on Cellular Processes

Impact on Apoptosis Induction

Current research provides limited direct evidence for the role of (2E,4E)-2,4-Decadienoic acid in apoptosis, or programmed cell death. However, studies on structurally similar compounds offer some context. The related aldehyde, (2E,4E)-deca-2,4-dienal, is recognized as an apoptosis inducer. ebi.ac.uknih.govchemicalbook.com This α,β,γ,δ-unsaturated aldehyde is known to inhibit cell proliferation and trigger apoptosis in various cell types. ebi.ac.uk It is a reactive product of lipid peroxidation and has been shown to induce mitochondrial dysfunction and oxidative stress, which are common pathways leading to apoptosis. ebi.ac.uk

In contrast, direct studies on (2E,4E)-2,4-Decadienoic acid have focused on other biological activities. Research has identified it as a potent anti-oomycete agent, demonstrating strong inhibitory effects against the mycelial growth of various plant pathogens like Phytophthora and Pythium species. nih.gov The mechanism of this anti-oomycete activity appears to involve the disruption of the cell membrane and mitochondria. nih.gov Specifically, it was found to increase cell membrane permeability, inhibit ATPase activity, and induce oxidative stress by hampering antioxidant enzymes in the oomycete P. nicotianae. nih.gov While these mechanisms can be associated with cellular death pathways, the studies did not explicitly categorize the effect as apoptosis.

Interactions with Receptor Systems (non-human)

(2E,4E)-2,4-Decadienoic acid and its derivatives are significant semiochemicals, substances that mediate interactions between organisms. They play crucial roles in the chemosensory systems of various non-human organisms, particularly insects.

Olfactory Receptor Binding and Activation in Insect Systems

Insects detect volatile chemical cues using a sophisticated olfactory system. This system relies on olfactory sensory neurons (OSNs) that express specific olfactory receptors (ORs). slu.senih.gov These receptors are not G protein-coupled receptors like those in vertebrates, but are heteromeric ligand-gated ion channels. nih.gov An insect OR complex is typically formed by a variable, ligand-binding subunit (OrX) that determines specificity, and a highly conserved co-receptor subunit known as Orco. slu.sefrontiersin.org When a specific odorant binds to the OrX subunit, it induces a conformational change that opens the channel, allowing ion flow and generating a neural signal. slu.se

While direct binding studies on (2E,4E)-2,4-Decadienoic acid are not extensively detailed, research on its esters and isomers provides strong evidence of interaction with insect ORs.

(2E,4E)-2,4-Decadienoic Acid Methyl Ester : This methyl ester has been identified as a component of the male-specific pheromone of the Central American stink bug, indicating it binds to specific receptors in that species to elicit a behavioral response. usbio.netusbio.net

Ethyl (2E,4Z)-2,4-decadienoate (Pear Ester) : This isomer is a well-studied, potent kairomone that attracts both male and female codling moths, Cydia pomonella. researchgate.netresearchgate.net Research has specifically deorphanized the receptor for this compound, showing that it activates the olfactory receptor CpomOR3. researchgate.netnih.gov This demonstrates a highly specific interaction between a decadienoate structure and an insect olfactory receptor.

The stereoisomerism of these compounds is critical for receptor binding and subsequent biological activity. The specific configuration of the double bonds significantly influences how the molecule fits into the binding pocket of the olfactory receptor, determining the strength and specificity of the response.

Role in Chemosensory Systems of Insects

The activation of olfactory receptors is the first step in a chemosensory pathway that leads to a behavioral response. The detection of (2E,4E)-2,4-Decadienoic acid and its analogs by insect antennae triggers neural signals that are processed in the brain, influencing behaviors critical for survival and reproduction, such as locating food, mates, and suitable sites for laying eggs. slu.se

The following table summarizes the observed chemosensory roles of (2E,4E)-2,4-Decadienoic acid and related compounds in various insect species.

CompoundInsect SpeciesRole/Activity
(2E,4E)-2,4-Decadienoic Acid Methyl Ester Central American Stink Bug (species not specified)Male-specific pheromone component. usbio.netusbio.net
Ethyl (2E,4Z)-2,4-decadienoate (Pear Ester)Codling Moth (Cydia pomonella)Potent kairomonal attractant for adults and larvae. researchgate.netresearchgate.netnih.gov
Methyl (2E,4Z)-2,4-decadienoate Codling Moth (Cydia pomonella)Attractant for neonate larvae, though at higher doses than the ethyl ester. nih.gov

These findings underscore the importance of the decadienoate chemical structure in insect communication. The pear ester isomer, ethyl (2E,4Z)-2,4-decadienoate, is a particularly powerful attractant for the codling moth, a major agricultural pest, stimulating responses at significantly lower concentrations than other known attractants. researchgate.netnih.gov This high sensitivity highlights the evolutionary tuning of the moth's chemosensory system to this specific plant volatile. researchgate.net

Ecological and Inter Species Roles of 2e,4e 2,4 Decadienoic Acid

Semiochemical Function in Insect Communication

Semiochemicals are organic compounds that modify the behavior of the organisms that perceive them. justagriculture.in In the realm of insect communication, esters of decadienoic acid, particularly isomers of 2,4-decadienoic acid, act as important kairomones—chemical signals that benefit the receiver but not the emitter.

Esters of 2,4-decadienoic acid are well-documented for their kairomonal effects on the codling moth, Cydia pomonella, a major pest of pome fruit crops worldwide. usda.gov While the ethyl ester of the (2E,4Z) isomer, known as pear ester, is the most potent attractant for this species, the (2E,4E) isomer has also been studied. usda.govresearchgate.net Research comparing the different geometric isomers of 2,4-decadienoic acid esters has shown that codling moths are highly specific in their response. usda.gov Field experiments demonstrated that the (E,Z) geometric isomers of these esters were far more attractive to codling moths than the (E,E) isomers. usda.gov For instance, ethyl (2E,4E)-2,4-decadienoate showed significantly lower attractancy compared to its (2E,4Z) counterpart. usda.gov This specificity highlights the precise nature of chemoreception in insects for locating host plants.

The volatile compounds emitted by plants are critical for host discrimination and location by phytophagous insects. researchgate.net Esters of 2,4-decadienoic acid are characteristic aroma compounds of ripe pears, particularly Bartlett pears (Pyrus communis L.). researchgate.netresearchgate.net These compounds, released from ripening fruit, signal a suitable resource for pests like the codling moth. usda.govresearchgate.net The presence of ethyl (2E,4Z)-2,4-decadienoate, in particular, is a key indicator of a mature fruit, guiding both male and female moths, as well as neonate larvae, to the host. usda.govresearchgate.netnih.gov While the (2E,4E) isomer is less attractive, its presence or absence relative to the (2E,4Z) isomer can still play a role in the complex volatile blend that insects use to assess host suitability.

Bioassays are essential for determining the behavioral effects of semiochemicals on insects. In studies involving codling moth larvae, various bioassays, including static-air Petri-plate and upwind Y-tube olfactometers, have been used. researchgate.netnih.gov These tests confirmed that esters of (2E,4Z)-2,4-decadienoic acid stimulated a response from neonate larvae. researchgate.netnih.gov When comparing the attractiveness of different isomers in field trapping experiments, the specificity of the codling moth's response becomes evident.

Table 1: Comparative Attractiveness of 2,4-Decadienoic Acid Ester Isomers to Codling Moth (Cydia pomonella)

CompoundIsomer ConfigurationRelative Attractiveness
Ethyl 2,4-decadienoate(2E,4Z)High
Ethyl 2,4-decadienoate(2E,4E)Low
Methyl 2,4-decadienoate(2E,4Z)Moderate
Methyl 2,4-decadienoate(2E,4E)Low

This table summarizes findings from field studies where the (E,Z) isomers consistently outperformed the (E,E) isomers in attracting codling moths. usda.gov

Defensive Roles in Plant-Pathogen Interactions

(2E,4E)-2,4-Decadienoic acid (DDA) has been identified as a potent antimicrobial agent, playing a defensive role against plant pathogens, particularly oomycetes. nih.govasm.org This compound was identified from the coculture of the bacteria Bacillus subtilis and the fungus Trichoderma asperellum. nih.gov

The effectiveness of (2E,4E)-2,4-decadienoic acid against oomycetes highlights its potential as a biopesticide. nih.gov Oomycetes, which are morphologically similar to fungi but differ in their metabolism and cell wall composition, are often resistant to standard fungicides. nih.gov DDA offers a promising alternative to conventional chemical fungicides, which can have negative environmental impacts and lead to pathogen resistance. nih.gov As a natural product, DDA is considered a more environmentally friendly option for managing crop diseases caused by oomycetes. nih.govsciopen.com In vivo and in vitro tests have confirmed its strong inhibitory effect against P. nicotianae. nih.gov

Table 2: Inhibitory Effect of (2E,4E)-2,4-Decadienoic Acid (DDA) on Phytophthora nicotianae

PathogenCompoundMeasurementResult
Phytophthora nicotianae(2E,4E)-2,4-Decadienoic Acid (DDA)50% Effective Concentration (EC₅₀)34.59 µg/mL

This table shows the concentration of DDA required to achieve 50% inhibition of mycelial growth for P. nicotianae, indicating its potent anti-oomycete activity. nih.gov

Role in Microbial Ecology

The influence of (2E,4E)-2,4-Decadienoic acid extends significantly to microbial communities, particularly in the soil and in aquatic environments. It can be produced by certain microorganisms through coculture, such as the bacteria Bacillus subtilis and the fungus Trichoderma asperellum, and acts as a powerful agent in shaping microbial ecosystems. ebi.ac.uk

(2E,4E)-2,4-Decadienoic acid has been identified as a key modulator of the rhizosphere microbiome, the complex community of microorganisms surrounding plant roots. sciopen.com Research highlights its role as a novel anti-oomycete agent, demonstrating a potent inhibitory effect against destructive plant pathogens like Phytophthora nicotianae, the causative agent of tobacco black shank. ebi.ac.uk

In controlled pot experiments, root irrigation with (2E,4E)-2,4-Decadienoic acid led to a significant decrease in the disease index of tobacco black shank and an 84.35% reduction in the DNA copy number of P. nicotianae in the rhizosphere soil. sciopen.com This demonstrates its direct impact on specific pathogenic populations.

Table 1: Effect of (2E,4E)-2,4-Decadienoic Acid on Rhizosphere Microbial Genera

Microbial GroupGenusChange in Relative Abundance
OomycetesPhytophthoraSignificantly Decreased
OomycetesGlobisporangiumIncreased
Beneficial FungiAspergillusEnriched
Beneficial FungiAlbifimbriaEnriched
Beneficial FungiArcopilusEnriched
Gram-Positive BacteriaPhycicoccusSignificantly Increased
Gram-Positive BacteriaTerrabacterSignificantly Increased
Gram-Negative BacteriaDevosiaSignificantly Decreased
Gram-Negative BacteriaBordetellaSignificantly Decreased
Gram-Negative BacteriaPseudoxanthomonasSignificantly Decreased
Data sourced from a study on the effect of (2E,4E)-2,4-Decadienoic acid on the tobacco rhizosphere microbiome. sciopen.com

These findings underscore the compound's role as a specific regulator in the rhizosphere, capable of suppressing harmful pathogens while promoting certain beneficial fungi and altering the bacterial balance. sciopen.com

While fatty acids are recognized as major products of diatomaceous biofilms, which are critical components of intertidal mudflat ecosystems, the specific role of (2E,4E)-2,4-Decadienoic acid in diatom biofilm formation is not extensively documented in available research. nih.gov However, significant research has been conducted on a closely related compound, the polyunsaturated aldehyde (2E,4E)-deca-2,4-dienal .

Studies on (2E,4E)-deca-2,4-dienal, which is produced by diatoms, show that it acts as a potent inhibitor of biofilm formation. nih.govresearchgate.net This aldehyde can reduce the motility and adhesion of other benthic diatoms, key processes for the establishment of biofilms. nih.gov Research has shown that the presence of diatoms that produce this aldehyde can significantly inhibit the formation of biofilms and alter the species composition within existing ones. nih.govresearchgate.net The effects are species-dependent, indicating a complex chemical signaling environment within phototrophic biofilms. nih.gov Although this research focuses on the aldehyde, it points to the importance of the C10 backbone derived from fatty acid metabolism in mediating critical ecological processes like biofilm formation in diatoms.

In ecological contexts, (2E,4E)-2,4-Decadienoic acid serves as a crucial precursor to esters that are key components of fruit aromas. researchgate.net While the acid itself is not typically noted as a primary flavor or fragrance compound, its derivatives play a vital role in plant-animal interactions.

The most well-documented example is its role in the characteristic aroma of pears. The ethyl and methyl esters of the isomeric (2E,4Z)-2,4-decadienoic acid are known to be important volatile compounds in ripening pears. Specifically, Ethyl (2E,4Z)-deca-2,4-dienoate , synthesized from the decadienoic acid moiety, is identified as a primary flavor component of the Bartlett pear. researchgate.net The odors of a series of esters synthesized from this acid are described as remarkably pear-like.

This contribution to fruit aroma is ecologically significant. The distinct scent produced by these esters can act as a kairomone, a chemical signal that mediates interspecies interactions, such as attracting fruit-eating animals that help in seed dispersal. researchgate.net Therefore, the biosynthesis of (2E,4E)-2,4-Decadienoic acid in fruits is a fundamental step in the production of aromatic signals that are essential for the plant's reproductive success.

Future Research Directions and Emerging Academic Applications for 2e,4e 2,4 Decadienoic Acid

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The production of (2E,4E)-2,4-Decadienoic acid (DDA) has been observed in the coculture of Bacillus subtilis and Trichoderma asperellum, with studies indicating that T. asperellum is the primary producer, although yields are enhanced in the presence of B. subtilis. nih.gov This synergistic production points to a complex interplay of metabolic pathways that remains to be fully elucidated. Future research will need to focus on identifying the specific biosynthetic gene clusters (BGCs) responsible for DDA synthesis in T. asperellum. Unraveling these genetic blueprints is the first step toward understanding the enzymatic machinery involved.

Key research objectives in this area include:

Genome Mining and Functional Genomics: Sequencing the genome of producer strains like T. asperellum HG1 and using bioinformatic tools to identify candidate BGCs, such as those encoding for polyketide synthases (PKS) or fatty acid synthases (FAS). researchgate.net

Heterologous Expression and Gene Knockout Studies: Expressing candidate genes in a host organism to confirm their role in DDA biosynthesis. Conversely, creating targeted gene knockouts in the native producer will help to validate gene function.

Enzyme Characterization: Isolating and characterizing the novel enzymes from the pathway to understand their structure, substrate specificity, and catalytic mechanisms. For instance, research could explore enzymes analogous to lipoxygenases (LOX) and hydroperoxide lyases (HPL), which are known to produce DDA from linoleic acid in some plant systems.

Advanced Structural-Activity Relationship Studies for Biological Effects

(2E,4E)-2,4-Decadienoic acid exhibits potent and specific activity against oomycetes like Phytophthora nicotianae, primarily by disrupting cell membranes and mitochondrial function. nih.gov However, the precise relationship between its chemical structure and biological activity is an area ripe for exploration. Advanced structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and potentially broadening its spectrum of activity.

Future SAR studies should systematically investigate how modifications to the DDA scaffold affect its biological function. This involves synthesizing a library of analogs and assessing their activity.

Table 1: Proposed Analogs for Structural-Activity Relationship Studies

Modification Type Example of Analog Rationale for Investigation
Chain Length Variation (2E,4E)-2,4-Octadienoic acid To determine the optimal fatty acid chain length for anti-oomycete activity.
Double Bond Isomerization (2Z,4E)-2,4-Decadienoic acid To assess the importance of the trans configuration of double bonds for target interaction, as minor changes can abolish bioactivity.
Functional Group Esterification Ethyl (2E,4E)-2,4-decadienoate To evaluate how esterification affects cell permeability, stability, and potential use as a kairomone or flavor agent. ebi.ac.uk

| Introduction of Branching | (2E,4E)-3-Methyl-2,4-decadienoic acid | To explore how steric hindrance near the conjugated system impacts binding to molecular targets. researchgate.net |

These studies will provide a deeper understanding of the pharmacophore and could lead to the design of derivatives with enhanced potency, selectivity, or stability.

Development of Targeted Analytical Methods for Complex Matrices

The ability to accurately detect and quantify (2E,4E)-2,4-Decadienoic acid in various environments is essential for both research and practical applications. While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are currently used nih.gov, there is a need for more sensitive and robust analytical techniques tailored for complex matrices.

Future research should focus on:

Environmental Samples: Developing methods for the efficient extraction and quantification of DDA from soil, water, and plant tissues to study its ecological distribution and fate.

Biological Fluids and Tissues: Creating protocols for analyzing DDA and its metabolites in microbial cultures and host organisms to support pharmacokinetic and metabolic studies.

Advanced Detection Techniques: Employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) to improve selectivity and allow for the identification of novel metabolites and degradation products. ebi.ac.uk

Derivatization Strategies: Using chemical derivatization to enhance the signal and improve chromatographic separation of DDA in samples with high background interference, a technique proven useful for other complex molecules. researchgate.net

Exploration of Ecological Roles in Underexplored Niches

The discovery of (2E,4E)-2,4-Decadienoic acid from a microbial coculture and its ability to modulate the rhizosphere microbiome suggest it plays a significant ecological role. nih.govsciopen.com However, its function and prevalence in different ecosystems are largely unknown. Research is needed to explore its role beyond its known anti-oomycete activity.

Future ecological investigations could include:

Microbial Communication: Investigating whether DDA acts as a signaling molecule (quorum sensing) in microbial communities, influencing behaviors such as biofilm formation or the production of other secondary metabolites.

Plant-Microbe Interactions: Determining if plants produce DDA as a defense compound or if its production by endophytic or rhizospheric microbes contributes to plant health and disease resistance.

Screening Novel Environments: Prospecting for DDA and its analogs in underexplored niches, such as marine environments, where unique fatty acids have been discovered from coral-associated bacteria researchgate.netsemanticscholar.org, and in various insect species.

Design of Next-Generation Biocontrol Agents Based on Mechanistic Insights

The multi-targeted mechanism of action of (2E,4E)-2,4-Decadienoic acid against oomycetes makes it an attractive candidate for development as a biocontrol agent, as this can reduce the likelihood of pathogens developing resistance. nih.gov Future research should leverage this mechanistic understanding to design more effective and commercially viable biocontrol products.

Key development areas include:

Formulation Technology: Creating stable formulations (e.g., microencapsulation) that protect the compound from environmental degradation and ensure its controlled release in the field.

Synergistic Combinations: Investigating the combined application of DDA with other biocontrol agents (e.g., antagonistic bacteria or fungi) or conventional fungicides to achieve synergistic effects and broaden the spectrum of control. fupress.net

Integrated Pest Management (IPM): Evaluating the efficacy and compatibility of DDA-based products within existing IPM programs for various crops, confirming its potential as an environmentally friendly fungicide.

Integration into Multi-Omics Research (e.g., Metabolomics, Transcriptomics) for Systems-Level Understanding

Initial transcriptomic and metabolomic studies have provided valuable insights into how (2E,4E)-2,4-Decadienoic acid affects the physiology of P. nicotianae, revealing impacts on energy metabolism and membrane integrity. nih.govasm.org A broader, integrated multi-omics approach will provide a more holistic understanding of its mode of action and its system-wide effects. encyclopedia.pubbiorxiv.org

Future research should aim to:

Combine Proteomics and Phosphoproteomics: Integrate these analyses with existing transcriptomic data to understand post-transcriptional and post-translational regulation in target organisms upon DDA exposure.

Analyze the Host Response: Use multi-omics to study the response of the host plant to DDA treatment, identifying any induced defense pathways or metabolic changes.

Community-Level Metagenomics and Metatranscriptomics: Assess the impact of DDA on the entire microbial community in environments like the rhizosphere to ensure its application does not have unintended negative consequences on beneficial microbes. sciopen.com High-throughput transcriptomics data can also provide valuable information on its broader bioactivity. epa.gov

Green Chemistry Approaches for Sustainable Production of (2E,4E)-2,4-Decadienoic Acid

For (2E,4E)-2,4-Decadienoic acid to become a viable commercial product, sustainable and cost-effective production methods are essential. Green chemistry principles offer a framework for developing environmentally benign synthesis and production processes. researchgate.netcuestionesdefisioterapia.com

Future research in this area should focus on:

Fermentation Optimization: Improving the yield of DDA from microbial sources like T. asperellum by optimizing fermentation conditions (media composition, pH, temperature) and coculture dynamics. nih.gov

Metabolic Engineering: Genetically engineering microbial strains (e.g., Saccharomyces cerevisiae or Escherichia coli) to create efficient cell factories for the large-scale production of DDA from renewable feedstocks.

Biocatalysis: Expanding the use of isolated enzymes, such as lipoxygenases, in cell-free systems to produce DDA from sustainable substrates like plant-derived fatty acids. This approach avoids the complexities of cell culture and can lead to higher purity products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.